molecular formula C16H21N3OS B4022558 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

Cat. No. B4022558
M. Wt: 303.4 g/mol
InChI Key: XYHCYLQGKNYTDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide often involves cyclization reactions of thiosemicarbazides under specific conditions to yield thiadiazole cores. For instance, the synthesis of ibuprofen-derived thiadiazole compounds is achieved through cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3, highlighting the versatility of thiadiazole synthesis methods (Channar et al., 2019).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by their planarity and the presence of hydrogen bonds that stabilize their crystal structures. X-ray diffraction analysis often reveals that these compounds crystallize in specific systems with notable intra- and intermolecular hydrogen bonding. The geometry optimization using DFT methods compares well with single-crystal X-ray data, providing insights into their stability and electronic properties (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including alkylation, acetylation, and cyclization, to introduce functional groups that significantly alter their chemical properties. The reactivity of these compounds can be influenced by substituents on the thiadiazole ring, which affect their potential as intermediates in the synthesis of more complex molecules (Joshi et al., 1986).

Physical Properties Analysis

The physical properties of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in drug design and other fields. These properties are determined using various spectroscopic methods and crystallographic analysis, providing a comprehensive understanding of the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are defined by the compound's molecular structure. For example, derivatives of 1,3,4-thiadiazole exhibit significant biological activity, acting as potent inhibitors against various enzymes and receptors. Their interaction with biological molecules is often studied using molecular docking and pharmacological evaluations, which highlight the importance of the thiadiazole moiety in enhancing biological activity (Shukla et al., 2012).

properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-11(2)9-15-18-19-16(21-15)17-14(20)10-12(3)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHCYLQGKNYTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644804
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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